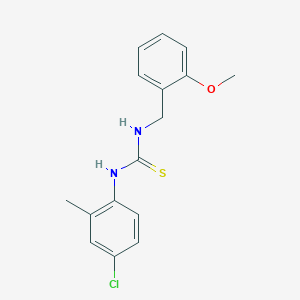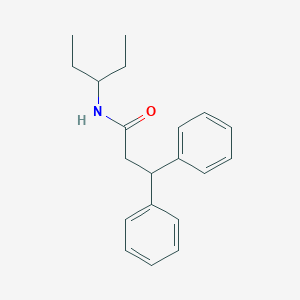
N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea is a chemical compound that has been studied extensively for its potential use in scientific research. It is a thiourea derivative that has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. It has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to have various biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which may help reduce inflammation in the body. Additionally, it has been shown to have hypolipidemic effects, which may help reduce cholesterol levels in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a wide range of potential applications in various fields. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to study in certain contexts.
Direcciones Futuras
There are many potential future directions for the study of N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea. One direction is to further investigate its potential use as a cancer treatment, as it has shown promise in inhibiting the growth of cancer cells in vitro. Another direction is to investigate its potential use as a treatment for diabetes, as it has been shown to have hypoglycemic effects in animal models. Additionally, further research could be done to better understand its mechanism of action and to identify potential new applications for this compound.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea involves the reaction of 2-methoxybenzyl isothiocyanate and 4-chloro-2-methylaniline. The reaction is typically carried out in an organic solvent, such as dichloromethane or ethyl acetate, and requires the use of a base, such as triethylamine or sodium hydroxide. The reaction yields N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea has been studied for its potential use in various scientific research applications. It has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use as a cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use in the treatment of diabetes, as it has been shown to have hypoglycemic effects in animal models.
Propiedades
Nombre del producto |
N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea |
|---|---|
Fórmula molecular |
C16H17ClN2OS |
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
1-(4-chloro-2-methylphenyl)-3-[(2-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C16H17ClN2OS/c1-11-9-13(17)7-8-14(11)19-16(21)18-10-12-5-3-4-6-15(12)20-2/h3-9H,10H2,1-2H3,(H2,18,19,21) |
Clave InChI |
RMVLGXIMLQHYTA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NCC2=CC=CC=C2OC |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)NC(=S)NCC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)




![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215724.png)
![2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215725.png)